Pan-KDM5 Potency vs. KDM5A: Head-to-Head Enzymatic IC50 Comparison with KDM5-IN-1 and O4I3
CPI-455 inhibits full-length KDM5A with an IC50 of 10 nM in a biochemical AlphaLISA assay [1]. In the same assay format, the frequently used comparator KDM5-IN-1 exhibits an IC50 of 15.1 nM against KDM5A [2]. Another probe, O4I3, reports a KDM5A IC50 of 0.15 nM but lacks pan-KDM5 isoform coverage (KDM5B IC50 = 125.2 nM) . CPI-455 thus offers a unique combination of single-digit nanomolar pan-KDM5 (A/B/C) potency without the extreme isoform bias seen in O4I3 [1].
| Evidence Dimension | In vitro enzymatic IC50 against KDM5A |
|---|---|
| Target Compound Data | IC50 = 10 nM (full-length KDM5A AlphaLISA) [1] |
| Comparator Or Baseline | KDM5-IN-1: IC50 = 15.1 nM (KDM5A); O4I3: IC50 = 0.15 nM (KDM5A) [2] |
| Quantified Difference | CPI-455 is 1.5× more potent than KDM5-IN-1 against KDM5A; O4I3 is ~67× more potent on KDM5A but ~12.5× weaker on KDM5B vs. CPI-455 (KDM5B IC50 ~3–10 nM for CPI-455 vs. 125.2 nM for O4I3) |
| Conditions | AlphaLISA biochemical assay; full-length recombinant KDM5A enzyme |
Why This Matters
Procurement of CPI-455 ensures balanced pan-KDM5 inhibition, which is critical for studies where KDM5B and KDM5C redundancy compensates for KDM5A loss, unlike O4I3 whose KDM5A hyper-selectivity fails to recapitulate the global H3K4me3 elevation seen with CPI-455.
- [1] Vinogradova M, et al. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells. Nature Chemical Biology. 2016;12(7):531-538. View Source
- [2] Liang J, Labadie S, Zhang B, et al. Discovery of KDM5-IN-1, a potent and selective KDM5 demethylase inhibitor. Journal of Medicinal Chemistry. 2016;59(23):10588-10601. View Source
